2-(Pyrrolidin-1-yl)pentanenitrile
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Overview
Description
2-(Pyrrolidin-1-yl)pentanenitrile: 2-(Pyrrolidin-1-yl)acetonitrile ) is a chemical compound with the following properties:
IUPAC Name: 1-pyrrolidinylacetonitrile
Molecular Formula: CHN
Molecular Weight: 110.16 g/mol
Description: A solid compound, typically stored in a refrigerator.
Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of pyrrolidine with acetonitrile under appropriate conditions.
- The reaction can be catalyzed by a base or other suitable reagents.
Industrial Production:
- Industrial-scale production methods may vary, but they generally follow the synthetic route mentioned above.
- Optimization of reaction conditions, purification, and scale-up are critical for efficient production.
Chemical Reactions Analysis
2-(Pyrrolidin-1-yl)pentanenitrile: participates in various chemical reactions:
Reduction: It can be reduced to form secondary amines.
Substitution: The nitrile group can undergo substitution reactions.
Oxidation: Oxidation of the compound may yield corresponding amides or other functional groups.
Common Reagents: Sodium borohydride (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).
Major Products: Secondary amines, substituted derivatives, and amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific context (e.g., as a drug or reagent).
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolidine derivatives, such as 2-(Pyrrolidin-1-yl)aniline (CAS21627-58-7) .
Uniqueness: Highlight its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpentanenitrile |
InChI |
InChI=1S/C9H16N2/c1-2-5-9(8-10)11-6-3-4-7-11/h9H,2-7H2,1H3 |
InChI Key |
SKILAAGFXJVVJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)N1CCCC1 |
Origin of Product |
United States |
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